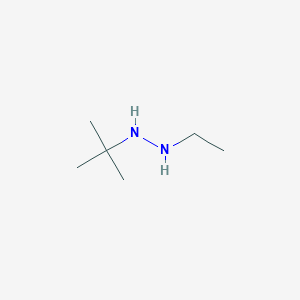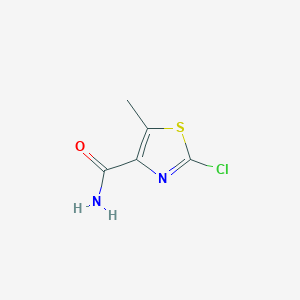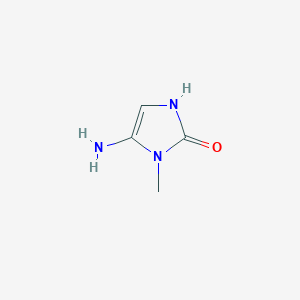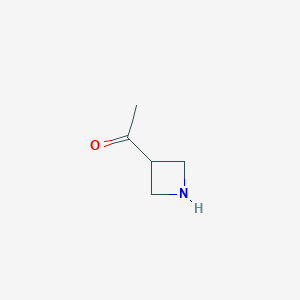![molecular formula C9H7NOS B11925207 Benzo[b]thiophene-4-carboxamide CAS No. 17347-35-2](/img/structure/B11925207.png)
Benzo[b]thiophene-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophene-4-carboxamide is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with a carboxamide group attached at the 4-position This compound is part of the broader class of benzothiophenes, which are known for their diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters . Another approach involves the aryne reaction with alkynyl sulfides, which allows for the preparation of functionalized benzothiophenes .
Industrial Production Methods: Industrial production of benzo[b]thiophene-4-carboxamide may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Benzo[b]thiophene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes.
Aplicaciones Científicas De Investigación
Benzo[b]thiophene-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of benzo[b]thiophene-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist of certain receptors or enzymes. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
Benzo[b]thiophene-2-carboxamide: Another benzothiophene derivative with similar structural features but different biological activities.
Benzofuran-2-carboxamide: A related compound with an oxygen atom in place of sulfur, exhibiting distinct chemical and biological properties.
Uniqueness: Benzo[b]thiophene-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
17347-35-2 |
|---|---|
Fórmula molecular |
C9H7NOS |
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
1-benzothiophene-4-carboxamide |
InChI |
InChI=1S/C9H7NOS/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H,(H2,10,11) |
Clave InChI |
AUBHKIQOWQCHQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CSC2=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11925134.png)
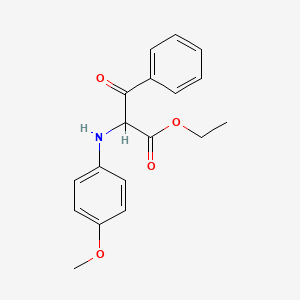

![2-Azaspiro[3.3]heptan-6-amine](/img/structure/B11925141.png)
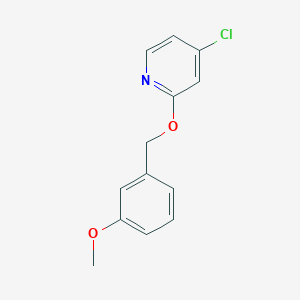
![2-Azabicyclo[1.1.1]pentane](/img/structure/B11925148.png)
